An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Ethyl-2-methylquinoline-4-carboxylic acid, with the CAS Number 288151-72-4, is a polysubstituted quinoline derivative that holds significant interest for the scientific community.[1] Its molecular formula is C₁₃H₁₃NO₂, corresponding to a molecular weight of 215.25 g/mol .[1][2] The quinoline core is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 8-Ethyl-2-methylquinoline-4-carboxylic acid, offering valuable insights for researchers in organic synthesis and drug discovery.
The unique substitution pattern of this molecule, featuring an ethyl group at the 8-position and a methyl group at the 2-position, influences its electronic properties, solubility, and biological interactions.[1] The ethyl group, in particular, enhances the lipophilicity of the compound, a critical factor in its pharmacokinetic profile and ability to penetrate biological membranes.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid is essential for its application in research and development. While experimental data for this specific molecule is not extensively documented, we can infer its likely properties based on its structure and data from closely related compounds.
| Property | Value | Source/Rationale |
| IUPAC Name | 8-ethyl-2-methylquinoline-4-carboxylic acid | [1] |
| CAS Number | 288151-72-4 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on related quinoline carboxylic acids.[4] |
| Melting Point | Not available (likely >200 °C) | Inferred from related structures like 2-methylquinoline-4-carboxylic acid (m.p. 246 °C dec.).[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | The ethyl and methyl groups increase lipophilicity. |
| pKa | Not available | The carboxylic acid group will be acidic, while the quinoline nitrogen will be weakly basic. |
| logP | Not available | The ethyl group is expected to contribute to a higher logP value compared to unsubstituted analogs. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 8-Ethyl-2-methylquinoline-4-carboxylic acid. While a specific spectrum for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons on the quinoline ring (likely in the range of 7.0-9.0 ppm).- A singlet for the methyl group at the 2-position (around 2.5 ppm).- A quartet and a triplet for the ethyl group at the 8-position.- A broad singlet for the carboxylic acid proton (typically >10 ppm). |
| ¹³C NMR | - Resonances for the 13 carbon atoms, including those of the quinoline core, the carboxylic acid, and the ethyl and methyl substituents. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C=C and C=N stretching vibrations from the quinoline ring (1500-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to its molecular weight (215.25). |
Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid
The synthesis of quinoline-4-carboxylic acids is most commonly achieved through well-established named reactions, primarily the Doebner-von Miller reaction and the Pfitzinger reaction.
Doebner-von Miller Reaction
This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid. For the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid, the likely starting materials would be 2-ethylaniline, pyruvic acid, and acetaldehyde (which can be generated in situ).
Proposed Synthetic Protocol (Doebner-von Miller Reaction):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add pyruvic acid followed by the dropwise addition of acetaldehyde. An acid catalyst, such as hydrochloric acid or sulfuric acid, is typically required.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] To synthesize the target molecule via this method, a substituted isatin would be required.
Reaction Workflow: Doebner-von Miller Synthesis
Caption: Proposed workflow for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid via the Doebner-von Miller reaction.
Chemical Reactivity and Derivatization
The chemical reactivity of 8-Ethyl-2-methylquinoline-4-carboxylic acid is dictated by its constituent functional groups: the quinoline ring and the carboxylic acid.
Reactions of the Carboxylic Acid Group
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Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.[6]
-
Amide Coupling: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] This reaction is fundamental in medicinal chemistry for the synthesis of bioactive amides.
Reactions of the Quinoline Ring
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Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using reagents like potassium permanganate or chromium trioxide.[1]
-
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.[1]
-
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating.
Reactivity Profile
Caption: Key chemical transformations of 8-Ethyl-2-methylquinoline-4-carboxylic acid.
Potential Applications
8-Ethyl-2-methylquinoline-4-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules with potential applications in various fields.
Pharmaceutical Research
The quinoline scaffold is a cornerstone in drug discovery. Derivatives of quinoline-4-carboxylic acid have been investigated for a range of therapeutic activities:
-
Antibacterial Agents: The quinoline core is present in many antibacterial drugs. While specific data for the title compound is lacking, related quinoline derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.[8][9] The mechanism of action often involves the intercalation of the quinoline ring with bacterial DNA, inhibiting replication.[1]
-
Anticancer Agents: Certain quinoline derivatives exhibit antitumor properties, potentially through DNA intercalation or the inhibition of key enzymes involved in cancer cell proliferation.[6]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its exploration in the development of antiviral, antimalarial, and anti-inflammatory agents.[10]
Materials Science
The fluorescent properties of some quinoline derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The specific substitution pattern on the quinoline ring can be tuned to achieve desired emission colors and efficiencies.
Safety and Handling
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
8-Ethyl-2-methylquinoline-4-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. Its unique substitution pattern offers opportunities for fine-tuning its physicochemical and biological properties. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, synthesis, reactivity, and potential applications based on the established chemistry of quinoline derivatives. Further research into this compound is warranted to fully explore its potential in various scientific disciplines.
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esterification - alcohols and carboxylic acids - Chemguide. [Link]
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